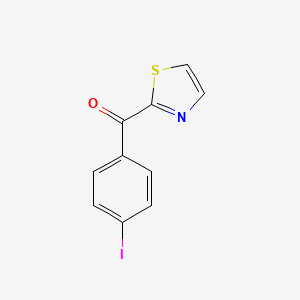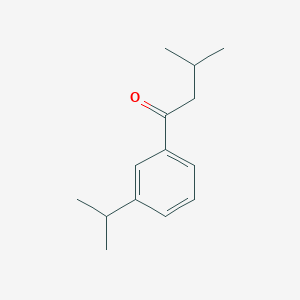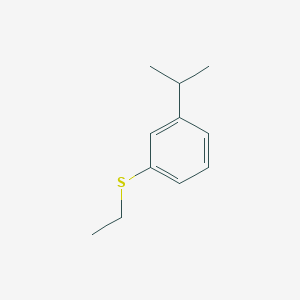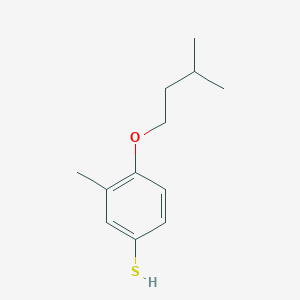
3-(3-iso-Propylphenyl)thiophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-iso-Propylphenyl)thiophenol is an organic compound that belongs to the class of thiophenols. Thiophenols are characterized by the presence of a thiol group (-SH) attached to a phenyl ring. This particular compound features an iso-propyl group attached to the phenyl ring, which influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-iso-Propylphenyl)thiophenol can be achieved through several methods:
Reduction of Diaryl Disulfides: This method involves the reduction of diaryl disulfides using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding thiophenol.
C-S Coupling Reactions: Aryl iodides can be coupled with sulfur sources like sulfur powder in the presence of a copper catalyst (CuI) and a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) to form thiophenols.
Industrial Production Methods
Industrial production of thiophenols often involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of method depends on the desired yield, purity, and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(3-iso-Propylphenyl)thiophenol undergoes various chemical reactions, including:
Oxidation: Thiophenols can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2).
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Coupling Reactions: Thiophenols can undergo coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Substitution: Various nucleophiles depending on the desired product
Coupling: Copper catalysts (CuI), bases (K2CO3), solvents (DMF)
Major Products Formed
Disulfides: Formed through oxidation
Biaryl Compounds: Formed through coupling reactions
Scientific Research Applications
3-(3-iso-Propylphenyl)thiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of polymers, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-iso-Propylphenyl)thiophenol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with various biomolecules, influencing their function. This interaction can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiophenol: The parent compound without the iso-propyl group.
4-Methylthiophenol: A thiophenol derivative with a methyl group at the para position.
2,4-Dimethylthiophenol: A thiophenol derivative with two methyl groups at the ortho and para positions.
Uniqueness
3-(3-iso-Propylphenyl)thiophenol is unique due to the presence of the iso-propyl group, which influences its chemical reactivity and biological activity
Properties
IUPAC Name |
3-(3-propan-2-ylphenyl)benzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16S/c1-11(2)12-5-3-6-13(9-12)14-7-4-8-15(16)10-14/h3-11,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDJFKHOTVWGTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C2=CC(=CC=C2)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(n-Pentylthio)phenyl]ethanol](/img/structure/B7991597.png)


![2-[4-(Diethylamino)phenyl]-2-propanol](/img/structure/B7991619.png)
![3-[4-(Diethylamino)phenyl]-3-pentanol](/img/structure/B7991632.png)


![4-[(sec-Butyloxy)methyl]-3-fluorothiophenol](/img/structure/B7991649.png)

